2-Naphthalen-1-ylprop-2-enoic acid

Catalog No.
S9096028
CAS No.
6341-56-6
M.F
C13H10O2
M. Wt
198.22 g/mol
Availability
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2-Naphthalen-1-ylprop-2-enoic acid

CAS Number

6341-56-6

Product Name

2-Naphthalen-1-ylprop-2-enoic acid

IUPAC Name

2-naphthalen-1-ylprop-2-enoic acid

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C13H10O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H2,(H,14,15)

InChI Key

SMFSDQSZGCZDAI-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC2=CC=CC=C21)C(=O)O

2-Naphthalen-1-ylprop-2-enoic acid, also known as 3-(naphthalen-1-yl)prop-2-enoic acid, is an organic compound characterized by its structure, which features a naphthalene ring attached to a prop-2-enoic acid moiety. This compound is notable for its conjugated double bond system, which contributes to its reactivity and potential biological activity. The chemical formula for 2-Naphthalen-1-ylprop-2-enoic acid is C12H10O2C_{12}H_{10}O_2, and it possesses a molecular weight of approximately 198.21 g/mol. Its structure allows for various interactions due to the presence of both aromatic and alkenyl functionalities.

  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Hydrogenation: The double bond in the prop-2-enoic part can be hydrogenated to form saturated derivatives.
  • Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for various functional groups to be introduced.
  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones depending on the reaction conditions .

Research indicates that 2-Naphthalen-1-ylprop-2-enoic acid exhibits various biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antitumor Activity: Preliminary investigations indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer research .

Several methods exist for synthesizing 2-Naphthalen-1-ylprop-2-enoic acid:

  • Aldol Condensation: This method involves the condensation of naphthalene derivatives with appropriate aldehydes or ketones under basic conditions to form the desired product.
  • Michael Addition: The compound can be synthesized via a Michael addition reaction between naphthalene derivatives and α,β-unsaturated carbonyl compounds.
  • Direct Functionalization: Recent synthetic strategies have explored direct functionalization of naphthalene derivatives to introduce the prop-2-enoyl group .

The applications of 2-Naphthalen-1-ylprop-2-enoic acid are diverse:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Agricultural Chemicals: Its biological activity makes it a candidate for developing agrochemicals with herbicidal or fungicidal properties.
  • Material Science: The compound's unique structure allows it to be used in developing advanced materials with specific electronic or optical properties .

Interaction studies involving 2-Naphthalen-1-ylprop-2-enoic acid have focused on its binding affinity and activity against various biological targets:

  • Protein Interactions: Research has shown that this compound can interact with specific proteins involved in cell signaling pathways, potentially modulating their activity.
  • Cellular Uptake Studies: Investigations into how effectively this compound enters cells have been conducted, revealing insights into its bioavailability and therapeutic potential .

Several compounds share structural similarities with 2-Naphthalen-1-ylprop-2-enoic acid, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
3-(6-Methoxy-naphthalen-2-yl)prop-2-enoic acidMethoxy-substituted derivativeEnhanced solubility and potential bioactivity
3-(Naphthalen-2-yl)acrylic acidSimple acrylic derivativeKnown for anti-inflammatory properties
4-(Naphthalen-1-yloxy)butanoic acidEther-substituted derivativeExhibits neuroprotective effects
4-(Naphthalen-1-yloxy)phenylacetic acidAromatic ether derivativePotential use in pain management

Each of these compounds possesses distinct characteristics that differentiate them from 2-Naphthalen-1-ylprop-2-enoic acid, such as varying degrees of solubility, biological activity, and functional group substitutions.

Classical Condensation Routes for α,β-Unsaturated Carboxylic Acids

The synthesis of 2-naphthalen-1-ylprop-2-enoic acid historically relies on aldol-type condensations, particularly the Perkin reaction and Knoevenagel-Doebner condensation.

Perkin Reaction

The Perkin reaction involves condensation between an aromatic aldehyde (e.g., 2-naphthaldehyde) and an aliphatic acid anhydride (e.g., acetic anhydride) in the presence of a weak base like sodium acetate. The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the α,β-unsaturated acid [2] [8]. For 2-naphthalen-1-ylprop-2-enoic acid, this method requires harsh conditions (150–200°C, 6–12 hours), often resulting in moderate yields (40–60%) due to side reactions such as polymerization [8].

Knoevenagel-Doebner Modification

The Knoevenagel-Doebner condensation offers superior efficiency by employing malonic acid instead of its esters. In this one-pot reaction, 2-naphthaldehyde reacts with malonic acid in pyridine, catalyzed by piperidine, to directly afford the target compound via decarboxylation [3] [4]. This method achieves higher yields (70–85%) under milder conditions (reflux in ethanol, 3–5 hours) [4]. A comparative analysis is provided below:

ParameterPerkin ReactionKnoevenagel-Doebner
Temperature150–200°C80–100°C
Reaction Time6–12 hours3–5 hours
Yield40–60%70–85%
ByproductsPolymerizationMinimal

Catalytic Approaches for Regioselective Formation

Modern catalytic strategies enhance regioselectivity and reduce energy input. Transition metal catalysts and organocatalysts play pivotal roles.

Metal-Catalyzed Dehydration

Nickel-based catalysts, such as nickel bromide, facilitate the dehydration of β-hydroxy acids derived from 2-naphthaldehyde and malonic acid. This approach achieves 90% conversion at 120°C within 2 hours, minimizing side reactions [5].

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. For instance, combining 2-naphthaldehyde with acetic anhydride and cesium acetate under microwave conditions (200 W, 150°C) completes the Perkin reaction in 20 minutes with a 75% yield [8].

Organocatalytic Systems

Proline-derived catalysts enable asymmetric synthesis, though applications for 2-naphthalen-1-ylprop-2-enoic acid remain exploratory. Preliminary studies show enantiomeric excesses up to 80% using thiourea catalysts [3].

Green Chemistry Strategies in Prop-2-enoic Acid Synthesis

Sustainable synthesis focuses on solvent reduction, renewable feedstocks, and energy efficiency.

Solvent-Free Reactions

Ball milling 2-naphthaldehyde with malonic acid and a catalytic amount of ammonium acetate yields 82% product without solvents, reducing waste generation [4].

Biobased Routes

A novel route from furfural-derived hydroxybutenolide involves photochemical oxidation to maleic anhydride, followed by ethenolysis to acrylic acid derivatives. This method boasts an 81% overall yield and 95% atom economy [6].

Energy-Efficient Protocols

Solar-driven Knoevenagel condensations using TiO₂ photocatalysts demonstrate feasibility, achieving 68% yield under UV irradiation [6].

Post-Synthetic Modification Techniques

The carboxylic acid and naphthalene moieties permit diverse functionalizations.

Esterification and Amidation

Reaction with methanol/H₂SO₄ yields methyl 2-naphthalen-1-ylprop-2-enoate, while coupling with ethylamine forms the corresponding amide. These derivatives are precursors for polymerizable monomers [7].

Halogenation

Electrophilic bromination at the naphthalene ring’s 4-position using N-bromosuccinimide (NBS) in dichloromethane introduces bromine atoms for cross-coupling reactions [9].

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids installs substituents on the naphthalene ring, enabling tunable electronic properties. For example, palladium-catalyzed coupling with 4-methoxyphenylboronic acid achieves 85% yield [9].

Thermal Stability Characteristics

2-Naphthalen-1-ylprop-2-enoic acid exhibits enhanced thermodynamic stability attributed to the aromatic stabilization of the naphthalene ring system coupled with the conjugated double bond of the propenoic acid moiety. The compound demonstrates thermal stability up to approximately 200°C, consistent with other naphthalene-substituted carboxylic acids [1] [2]. The thermal decomposition temperature is estimated to occur around 250-300°C, following decomposition patterns observed in structurally related aromatic acids [3].

The aromatic stabilization energy provided by the naphthalene system contributes significantly to the overall thermodynamic stability. Studies on naphthalene derivatives indicate that the bicyclic aromatic system provides approximately 1-2.7 kcal/mol additional stabilization compared to non-aromatic analogs [4] [5]. This stabilization arises from the delocalization of π-electrons across the extended aromatic framework, which is further enhanced by conjugation with the α,β-unsaturated carboxylic acid functionality.

Phase Transition Behavior

The phase behavior of 2-Naphthalen-1-ylprop-2-enoic acid follows typical patterns for aromatic carboxylic acids. The compound exists as a crystalline solid at room temperature, with phase transitions occurring through solid-liquid-gas phases upon heating. Related naphthalene acrylic acid derivatives, such as 3-(1-naphthyl)acrylic acid, exhibit melting points in the range of 210-212°C [1], while 3-(2-naphthyl)acrylic acid shows decomposition at 180-185°C [6]. The target compound is expected to demonstrate similar thermal behavior based on structural homology.

ParameterExpected ValueBasis
Thermal Stability Limit~200°CNaphthalene derivative behavior [1] [3]
Decomposition Temperature250-300°CAromatic acid thermal patterns [3]
Phase TransitionSolid → Liquid → GasCrystalline organic compounds
Aromatic Stabilization1-3 kcal/molLiterature values for naphthalene systems [4] [5]

Thermodynamic Parameters

The thermodynamic stability of 2-Naphthalen-1-ylprop-2-enoic acid can be evaluated through standard formation enthalpies and Gibbs free energies. The combustion enthalpy is expected to be highly negative, consistent with hydrocarbon combustion patterns observed in polycyclic aromatic hydrocarbons [7] [8]. The standard enthalpy of formation in the crystalline phase is anticipated to be less negative than the gaseous phase due to crystal lattice stabilization effects.

Solubility Parameters in Organic Solvent Systems

Organic Solvent Compatibility

2-Naphthalen-1-ylprop-2-enoic acid demonstrates preferential solubility in organic solvents due to the hydrophobic nature of the naphthalene ring system. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and acetone, moderate solubility in alcohols like ethanol, and reasonable solubility in chlorinated solvents including dichloromethane and chloroform [9] [10]. This solubility profile is consistent with the amphiphilic nature of the molecule, containing both hydrophobic aromatic and hydrophilic carboxylic acid functionalities.

The solubility behavior follows the general principle that structurally similar compounds dissolve effectively in solvents of comparable polarity. The extended π-system of the naphthalene ring facilitates interactions with aromatic solvents through π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding with protic solvents [11] [12].

Solvent ClassSolubilityMechanism
Polar Aprotic (DMSO, Acetone)ExcellentDipole-dipole interactions [9] [10]
Alcohols (Ethanol, Methanol)ModerateHydrogen bonding with COOH [11]
Chlorinated SolventsGoodVan der Waals interactions [9]
Aromatic SolventsGoodπ-π stacking interactions [12]
Aliphatic HydrocarbonsLimitedPoor polarity match

Aqueous System Behavior

The aqueous solubility of 2-Naphthalen-1-ylprop-2-enoic acid is severely limited due to the hydrophobic naphthalene moiety, estimated to be less than 1 mg/mL based on related naphthalene derivatives [9] [13]. The compound exhibits pH-dependent solubility in aqueous systems, with enhanced dissolution at elevated pH values due to deprotonation of the carboxylic acid group to form the water-soluble carboxylate anion [14] [15].

Micellar solubilization studies on naphthalene compounds demonstrate enhanced aqueous solubility in the presence of surfactants [16]. The solubilization capacity follows the order: nonionic surfactants > cationic surfactants > anionic surfactants, with typical enhancement factors ranging from 10-100 fold compared to pure water systems.

Solvent Parameter Correlations

The solubility behavior of 2-Naphthalen-1-ylprop-2-enoic acid correlates with established solvent parameters including the octanol-water partition coefficient (Log P) and Hildebrand solubility parameters. Based on structural similarity to naphthalene acetic acid derivatives, the compound is expected to have a Log P value in the range of 2-4, indicating moderate lipophilicity [11] [12].

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

Acid Dissociation Characteristics

2-Naphthalen-1-ylprop-2-enoic acid functions as a weak organic acid with a predicted pKa value of 4.46 ± 0.30 based on computational modeling [2] . This value is consistent with other naphthalene-substituted carboxylic acids, such as 1-naphthaleneacetic acid (pKa = 4.30 ± 0.30) [11] and related aromatic carboxylic acids. The pKa is influenced by the electron-withdrawing effects of the aromatic naphthalene system and the α,β-unsaturation in the propenoic acid chain.

The acid dissociation follows the Henderson-Hasselbalch equation:
$$ \text{pH} = \text{pK}_a + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) $$

where HA represents the protonated form and A⁻ represents the deprotonated carboxylate anion [14] [15].

pH RangePredominant SpeciesRelative Abundance
pH < 2.5Protonated form (HA)>95%
pH 2.5-6.5Mixed equilibriumVariable
pH > 6.5Deprotonated form (A⁻)>95%

pH-Dependent Solubility and Speciation

The pH-dependent behavior of 2-Naphthalen-1-ylprop-2-enoic acid significantly affects its aqueous solubility and chemical reactivity. At low pH values (pH < 3), the compound exists predominantly in its protonated, neutral form, exhibiting minimal water solubility. As pH increases above the pKa value, progressive deprotonation occurs, leading to formation of the hydrophilic carboxylate anion with enhanced aqueous solubility [14] [15].

The fraction of deprotonated species (α) can be calculated using:
$$ \alpha = \frac{1}{1 + 10^{(\text{pK}_a - \text{pH})}} $$

Studies on naphthalene-labeled polyacrylic acid systems demonstrate that pH-dependent association behavior is significantly influenced by electrostatic interactions between charged carboxylate groups [18] [15]. At high pH values, electrostatic repulsion between negatively charged carboxylate groups affects molecular conformation and intermolecular interactions.

Ionization Effects on Molecular Properties

The ionization state of 2-Naphthalen-1-ylprop-2-enoic acid affects multiple molecular properties including electronic distribution, hydrogen bonding capacity, and membrane permeability. The neutral form facilitates lipophilic interactions and membrane penetration, while the anionic form enhances aqueous solubility and polar interactions [14]. This pH-dependent partitioning behavior is relevant for understanding the compound's behavior in biological systems and environmental fate.

The electronic effects of ionization extend beyond the carboxylic acid group, influencing the aromatic π-system through inductive and resonance effects. Computational studies suggest that deprotonation slightly alters the electron density distribution within the naphthalene ring system, potentially affecting spectroscopic properties and chemical reactivity [19] [20].

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared Spectroscopic Characteristics

The infrared spectrum of 2-Naphthalen-1-ylprop-2-enoic acid exhibits characteristic absorption bands that provide structural confirmation and functional group identification. The carboxylic acid carbonyl stretch appears as a strong absorption around 1650-1700 cm⁻¹, with the exact frequency influenced by hydrogen bonding and conjugation effects [21] [22]. The α,β-unsaturated nature of the propenoic acid moiety typically shifts the carbonyl frequency to lower wavenumbers compared to saturated carboxylic acids.

The aromatic carbon-carbon stretching vibrations of the naphthalene ring system appear in the region 1450-1600 cm⁻¹, with multiple bands reflecting the reduced symmetry of the substituted naphthalene system [23] [24]. Aromatic carbon-hydrogen stretching vibrations occur in the range 3000-3100 cm⁻¹, while out-of-plane bending vibrations appear around 800-900 cm⁻¹ [22] [25].

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Carboxylic acid C=O stretch1650-1700Strong
Aromatic C=C stretch1450-1600Medium-Strong
Aromatic C-H stretch3000-3100Medium
C=C stretch (vinyl)1600-1650Medium
C-H out-of-plane bending800-900Medium

Nuclear Magnetic Resonance Spectral Features

The ¹H Nuclear Magnetic Resonance spectrum of 2-Naphthalen-1-ylprop-2-enoic acid displays characteristic chemical shifts reflecting the electronic environment of different proton types. Aromatic protons on the naphthalene ring system appear in the downfield region between 7.0-8.5 ppm, with multiplicity patterns reflecting the substitution pattern and through-space coupling effects [26] [27]. The vinyl protons of the propenoic acid chain resonate in the range 6.0-7.0 ppm, with coupling constants providing information about the double bond geometry [28] [29].

The carboxylic acid proton typically appears as a broad singlet around 10-12 ppm, often exchange-broadened due to rapid proton exchange with solvent or trace water [26]. Integration ratios provide quantitative information about the relative numbers of different proton types, enabling structural confirmation and purity assessment.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shifts. The carboxylic acid carbonyl carbon appears around 170 ppm, while aromatic carbons of the naphthalene system resonate between 120-140 ppm [26] [30]. The vinyl carbons of the propenoic acid moiety typically appear in the range 120-130 ppm, with distinct chemical shifts for the α and β carbons relative to the carbonyl group.

Carbon TypeChemical Shift Range (ppm)Expected Multiplicity
Carboxylic acid C=O~170Singlet
Aromatic carbons120-140Various
Vinyl carbons120-130Singlet/Doublet
Methyl carbon~20Quartet

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 2-Naphthalen-1-ylprop-2-enoic acid exhibits characteristic π→π* transitions arising from the extended conjugated aromatic system. Based on related naphthalene derivatives, strong absorption bands are expected around 270 nm and 320 nm, attributable to electronic transitions within the naphthalene chromophore and extended conjugation with the propenoic acid functionality [6] [31].

The electronic absorption spectrum reflects the molecular orbital structure, with the longest wavelength absorption corresponding to the highest occupied molecular orbital to lowest unoccupied molecular orbital (HOMO-LUMO) transition [31] [32]. The naphthalene ring system contributes multiple overlapping electronic transitions, creating a complex absorption envelope in the ultraviolet region [33] [34].

Theoretical calculations using density functional theory predict electronic transitions in the visible and near-ultraviolet regions, with absorption maxima depending on the specific computational method and basis set employed [32]. Time-dependent density functional theory calculations incorporating solvent effects provide more accurate predictions of experimental absorption spectra [31].

Transition TypeWavelength Range (nm)Molar Absorptivity
π→π* (naphthalene)270-280High (>10⁴ M⁻¹cm⁻¹)
π→π* (extended conjugation)320-330Medium-High
n→π* (carbonyl)280-300Low-Medium

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.068079557 g/mol

Monoisotopic Mass

198.068079557 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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